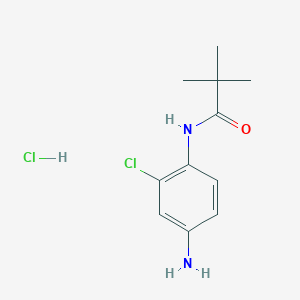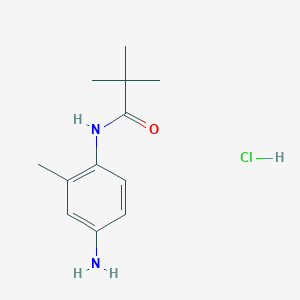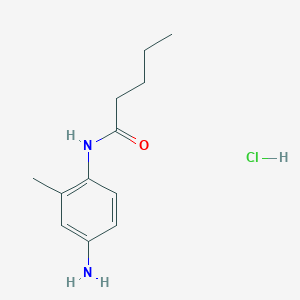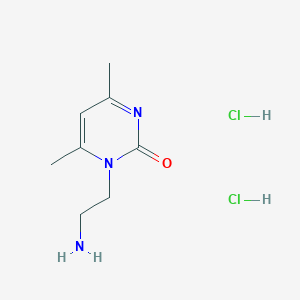
N-methyl-1-(8-quinolinyl)methanamine ethanedioate (2:1)
Vue d'ensemble
Description
“N-methyl-1-(8-quinolinyl)methanamine ethanedioate (2:1)” is a chemical compound . The IUPAC name for this compound is N-methyl (8-quinolinyl)methanamine . It should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “N-methyl-1-(8-quinolinyl)methanamine ethanedioate (2:1)” is 281.18 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Analytical Methodology
A rapid and sensitive method was developed for the quantification of a similar antimalarial compound in plasma, highlighting the significance of precise analytical techniques in evaluating the pharmacokinetics of such compounds. This method, involving liquid chromatography and electrochemical detection, underscores the importance of robust analytical tools in the development and assessment of therapeutic agents, particularly in the realm of antimalarial research (Karle & Olmeda, 1988).
Neurotropic and Psychotropic Properties
Research on novel quinolinyl compounds in vivo has identified substances with significant neurotropic and psychotropic effects, demonstrating their potential in addressing neurological disorders. Such studies are pivotal in discovering new therapeutic avenues for treating complex conditions affecting the nervous system (Podolsky, Shtrygol’, & Zubkov, 2017).
Material Science and Electroluminescence
The study of methyl substitution in metal chelates derived from 8-quinolinol ligands has contributed to a deeper understanding of their photoluminescence and electroluminescence properties. This research is instrumental in optimizing electroluminescent devices, revealing the intricate relationship between molecular structure and material performance (Sapochak et al., 2001).
Coordination Chemistry
Research on Zn(ii) complexes with quinolinyl-amino derivatives has expanded knowledge on coordination chemistry, offering insights into ligand design and metal ion sensing. Such studies not only advance fundamental chemistry but also pave the way for the development of novel sensors and catalysts (Hens, Mondal, & Rajak, 2013).
Polymerization Catalysis
Investigations into Co(ii) complexes supported by Schiff base ligands have illustrated their efficacy in catalyzing the polymerization of norbornene, highlighting the potential of such complexes in the field of polymer science. This research contributes to the development of new materials with tailored properties for various applications (Kim et al., 2022).
Therapeutic Potential for Neurodegenerative Diseases
The synthesis and evaluation of natural quinoline alkaloids for their neuroprotective properties in a Parkinson's disease model demonstrate the potential therapeutic applications of these compounds. This area of research is crucial for developing new treatments for neurodegenerative diseases (Lee, Yang, Cha, & Han, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRZDCAFOAKDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)


![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B3088643.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)


![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/structure/B3088689.png)
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/structure/B3088693.png)

